molecular formula C8H13BrO2 B183941 2-Bromo-2-cyclohexylacetic acid CAS No. 5428-00-2

2-Bromo-2-cyclohexylacetic acid

Cat. No. B183941
CAS RN: 5428-00-2
M. Wt: 221.09 g/mol
InChI Key: HQZXUBBDWRDPCS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-2-cyclohexylacetic acid consists of a cyclohexyl group (a six-membered carbon ring) attached to a carboxylic acid group (COOH), with a bromine atom also attached to the same carbon as the carboxylic acid .


Physical And Chemical Properties Analysis

2-Bromo-2-cyclohexylacetic acid is a powder with a melting point of 91-92 degrees Celsius .

Scientific Research Applications

Advances in Catalytic Oxidation of Cyclohexene

Recent studies have focused on the controllable and selective catalytic oxidation of cyclohexene, aiming to produce specific oxidation products with various industrial applications. The oxidation process can lead to a mixture of products with different oxidation states, demonstrating the synthetic value of such reactions for the chemical industry. This research might suggest potential applications for "2-Bromo-2-cyclohexylacetic acid" in similar catalytic processes or as an intermediate in organic synthesis (Cao et al., 2018).

Silica Supported Brönsted Acids in Organic Transformations

Another study reviewed the use of silica-supported Brönsted acids as catalysts in organic transformations. These catalysts have shown effectiveness in various organic reactions, offering benefits such as good yields, recyclability, and environmental friendliness. Given the interest in developing new catalysts and methodologies for organic synthesis, "2-Bromo-2-cyclohexylacetic acid" could potentially find applications in catalysis or as a reactant in processes involving silica-supported acids (Kaur et al., 2015).

Synthesis of Halogenated Biphenyls

A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the importance of developing efficient synthetic routes for halogenated compounds. This research underscores the relevance of "2-Bromo-2-cyclohexylacetic acid" in the synthesis of pharmaceuticals and its potential role in creating intermediates for various industrial applications (Qiu et al., 2009).

Environmental and Toxicological Studies

While the direct environmental and toxicological studies on "2-Bromo-2-cyclohexylacetic acid" were not found, research on similar compounds, such as various brominated and fluorinated organic compounds, could offer insights into the environmental behavior and potential impacts of halogenated acetic acids. Understanding the environmental fate, bioaccumulation, and degradation pathways of related compounds can inform safety and regulatory considerations for new chemical entities (Koch & Sures, 2018).

Safety And Hazards

The safety information for 2-Bromo-2-cyclohexylacetic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

2-bromo-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZXUBBDWRDPCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2-cyclohexylacetic acid

CAS RN

5428-00-2
Record name NSC12788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12788
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-2-cyclohexylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Barnych, N Singh, S Negrel, Y Zhang, D Magis… - European journal of …, 2020 - Elsevier
… and evaporated to give crude 2-bromo-2-cyclohexylacetic acid which was used in the next step without purification. A mixture of crude 2-bromo-2-cyclohexylacetic acid and SOCl 2 (…
Number of citations: 3 www.sciencedirect.com

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